Nitrophthalide
Description
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5NO4/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4,7H |
InChI Key |
JEXCBTXFJQTLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Fluorescent Probes
Nitrophthalides have been utilized as fluorescent probes due to their ability to selectively interact with biological targets. For instance, 6-nitrophthalide acts as a probe for specific inhibition in biochemical assays. Its mechanism involves inhibiting the oxidation of aldehydes, making it valuable in various analytical applications.
Antimicrobial Activity
Nitrophthalides exhibit significant antimicrobial properties. Research indicates that nitro-containing compounds can produce toxic intermediates upon reduction, which bind covalently to DNA, leading to cell death. This mechanism is particularly relevant for treating infections caused by bacteria such as Staphylococcus aureus and fungi like Candida species . The minimum inhibitory concentration (MIC) for some synthesized derivatives was noted to be as low as 15.6 μg/mL against S. aureus.
Anti-inflammatory Effects
Nitrophthalides have shown promise as anti-inflammatory agents. Certain derivatives have been tested for their ability to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2. These compounds demonstrated significant inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Research has highlighted the antitumor potential of nitrophthalides. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage. The efficacy of nitrophthalides against different cancer cell lines is an area of active investigation, with promising results emerging from recent studies .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Fluorescent Probes | 6-Nitrophthalide | Selectively inhibits aldehyde oxidation |
| Antimicrobial | Nitro derivatives | MIC as low as 15.6 μg/mL for S. aureus |
| Anti-inflammatory | Nitro-substituted benzamides | Significant inhibition of iNOS and COX-2 |
| Antitumor | Various nitrophthalides | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A series of nitro-substituted derivatives were synthesized and tested against Staphylococcus aureus. The study revealed that halogenated derivatives exhibited enhanced antimicrobial activity, with MIC values ranging from 15.6 to 62.5 μg/mL.
Case Study 2: Anti-inflammatory Activity
In a study focusing on anti-inflammatory effects, nitro-substituted benzamides were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed promising inhibition rates, indicating potential for developing new anti-inflammatory drugs.
Case Study 3: Antitumor Potential
The antitumor activity of nitrophthalides was assessed using various cancer cell lines. Results indicated that these compounds could induce cell death through mechanisms involving oxidative stress and DNA damage, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Research Findings and Challenges
- Efficient Synthesis : Iron-mediated reduction of this compound derivatives achieves near-quantitative yields (99%), outperforming traditional catalytic hydrogenation in cost and simplicity .
- Isomer-Specific Effects: Positional isomerism (4- vs.
- Analytical Gaps : Detailed physicochemical data (e.g., melting points, solubility) are underreported, necessitating further characterization .
Q & A
Q. How should researchers design studies to explore this compound’s role as a synthetic intermediate?
- Methodological Answer : Focus on stepwise functionalization (e.g., nitro reduction to amine followed by acylation). Employ in situ IR to monitor intermediate formation. Compare yields under catalytic transfer hydrogenation (Pd/C, HCO₂NH₄) vs. traditional H₂ methods. Use 2D NMR (HSQC, HMBC) to confirm regioselectivity .
Tables for Key Data Comparison
Q. Guidelines for Researchers :
- Data Reproducibility : Document all synthetic steps and analytical parameters in SI (Supplementary Information).
- Conflict Resolution : Use multi-method validation (e.g., NMR + XRD) for structural ambiguities .
- Ethical Compliance : Adhere to IUPAC nomenclature and journal-specific reporting standards (e.g., Medicinal Chemistry Research guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
